molecular formula C14H17NO B5572837 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 5855-23-2

1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B5572837
CAS RN: 5855-23-2
M. Wt: 215.29 g/mol
InChI Key: NTEBDFQFERUHKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives often involves complex reactions that highlight the compound's versatility. For example, the polycondensation method was employed for synthesizing a closely related compound, demonstrating the intricate steps involved in obtaining such heterocyclic systems (Gemma et al., 2002). Additionally, vapor-phase synthesis using halide clusters as catalysts shows another method of producing 1,2-dihydro-2,2,4-trimethylquinolines, emphasizing the high-temperature conditions and selectivity of the process (Kamiguchi et al., 2006).

Molecular Structure Analysis

The molecular structure of 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline derivatives is characterized by specific conformational features. Investigations into the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline revealed insights into the acid-catalyzed dimerization process and its effects on the molecular structure (Elliott & Dunathan, 1963).

Chemical Reactions and Properties

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, reflecting its reactivity and functional group transformations. The formation of dimers and the investigation into monoacetyl derivatives highlight the compound's reactive nature and potential for forming complex structures (Brown & Tidd, 1968).

Physical Properties Analysis

The physical properties of 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments and applications. While specific data on these properties are often determined experimentally, the synthesis and structural analysis provide foundational knowledge for predicting such characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for comprehending the chemical behavior of 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline. Its interactions with different chemicals and potential for catalysis or participation in reactions as a substrate or product are areas of active research. Studies on the compound's reactivity with anilines and acetone over metal halide clusters as catalysts shed light on its chemical versatility and application potential in synthesis processes (Krishna & Roy, 2020).

Scientific Research Applications

Dimerization and Structural Analysis

  • Dimerization of 1,2-Dihydroquinoline : The acid-catalyzed dimerization of 1,2-dihydroquinoline occurs between the 4,6′-positions of the two dihydroquinoline ring systems. This process is influenced by substituent effects in the benzene ring and deuterium exchange studies on the monomer (Elliott & Dunathan, 1963).

Synthesis and Catalysis

  • Synthesis over Organosulfonic Acid Silica Catalysts : The synthesis of 1,2-dihydroquinoline via the reaction of aniline and acetone is influenced by the use of heterogeneous acidic silica catalysts. The formation of TMQ isomers and by-products is significant in this process (Nowicki et al., 2018).

  • Ytterbium(III) Triflate Catalyzed Synthesis : The reaction of anilines with acetone catalyzed by ytterbium(III) triflate in ionic liquids offers an environmentally friendly and efficient synthesis method (Li et al., 2006).

  • Ceric Ammonium Nitrate Catalysis : Ceric ammonium nitrate facilitates the one-pot synthesis of 1,2-dihydroquinoline derivatives from anilines and acetone, highlighting a modified Skraup reaction (Durgadas et al., 2010).

Chemical Properties and Analysis

  • Polymeric Dihydroquinolines : Polymeric dihydroquinolines, used as antioxidants, vary in quality based on the purity of starting materials and preparation conditions. Their components were analyzed using mass spectrometry (Šmejkal et al., 1980).

  • Metal-Modified Catalysis for TMQ Synthesis : Heterogeneous catalytic condensation of aniline with acetone using metal-exchanged tungstophosphoric acid supported on γ-Al2O3 demonstrates a scalable synthesis approach for TMQ (Krishna & Roy, 2020).

  • N-Alkylation under Interphase-Catalysis : The synthesis of N-alkyl derivatives of 1,2-dihydroquinoline demonstrates the utility of interphase catalysis in this context (Shikhaliev & Shmyreva, 1988).

Photophysical and Photochemical Processes

  • Photoinduced Proton Transfer Studies : Research on 1,2-dihydroquinolines revealed that photolysis in various solvents leads to adduct formation, influenced by steric hindrance and solvent properties (Nekipelova et al., 2006).

Safety and Hazards

Sigma-Aldrich provides 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10-9-14(3,4)15(11(2)16)13-8-6-5-7-12(10)13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEBDFQFERUHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351350
Record name TCMDC-123928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5855-23-2
Record name TCMDC-123928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,4-trimethyl-1-quinolyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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